molecular formula C29H33N7O2 B12469635 N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide

Cat. No.: B12469635
M. Wt: 511.6 g/mol
InChI Key: CBPDOCZZIPYDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core is typically synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The dimethylphenyl groups are introduced through nucleophilic substitution reactions using 3,5-dimethylaniline.

    Coupling with Glycinamide: The final step involves coupling the triazine derivative with 4-ethoxyphenylglycinamide under specific reaction conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethylhexyl Butamido Triazone: Another triazine derivative used as a UV filter in sunscreens.

    4- (4,6-Bis (2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol: A related compound with similar structural features.

Uniqueness

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is unique due to its specific substitution pattern and the presence of the glycinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C29H33N7O2

Molecular Weight

511.6 g/mol

IUPAC Name

2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C29H33N7O2/c1-6-38-25-9-7-22(8-10-25)31-26(37)17-30-27-34-28(32-23-13-18(2)11-19(3)14-23)36-29(35-27)33-24-15-20(4)12-21(5)16-24/h7-16H,6,17H2,1-5H3,(H,31,37)(H3,30,32,33,34,35,36)

InChI Key

CBPDOCZZIPYDFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC(=CC(=C3)C)C)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.